7-Formylcyclopenta[c]pyran-4-carboxylic acid
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Overview
Description
7-Formylcyclopenta[c]pyran-4-carboxylic acid is an organic compound with the molecular formula C10H6O4 and a molecular weight of 190.15 g/mol . This compound is known for its unique structure, which includes a cyclopenta[c]pyran ring system with formyl and carboxylic acid functional groups. It is also referred to as Cerberinic acid .
Preparation Methods
The synthesis of 7-Formylcyclopenta[c]pyran-4-carboxylic acid involves several steps. One common method includes the reaction of benzyl alcohol with formic anhydride under alkaline conditions to produce benzaldehyde formate. This intermediate is then subjected to hydrolysis in an ether solvent to yield the target compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
7-Formylcyclopenta[c]pyran-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, or acid chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a dicarboxylic acid, while reduction produces a hydroxymethyl derivative.
Scientific Research Applications
7-Formylcyclopenta[c]pyran-4-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including iridoids.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development for various diseases.
Mechanism of Action
The mechanism of action of 7-Formylcyclopenta[c]pyran-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The formyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The compound’s unique structure allows it to modulate various biochemical pathways, although detailed studies are required to fully elucidate these mechanisms .
Comparison with Similar Compounds
7-Formylcyclopenta[c]pyran-4-carboxylic acid can be compared with other similar compounds, such as:
Cyclopenta[c]pyran-7-carboxaldehyde, 4-[(acetyloxy)methyl]-: This compound has a similar cyclopenta[c]pyran ring system but with different functional groups.
Cerbinal (4-methoxybenzaldehyde): Although structurally different, it shares some chemical properties and synthetic routes.
Properties
CAS No. |
65597-43-5 |
---|---|
Molecular Formula |
C10H6O4 |
Molecular Weight |
190.15 g/mol |
IUPAC Name |
7-formylcyclopenta[c]pyran-4-carboxylic acid |
InChI |
InChI=1S/C10H6O4/c11-3-6-1-2-7-8(6)4-14-5-9(7)10(12)13/h1-5H,(H,12,13) |
InChI Key |
SAUXEYGZKWTNEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=COC=C(C2=C1)C(=O)O)C=O |
Origin of Product |
United States |
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